N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
This compound is a triazolopyridazine-based acetamide derivative characterized by a 3-chloro-4-methoxyphenyl moiety and a propan-2-ylsulfanyl substituent at position 6 of the triazolopyridazine core. The chloro and methoxy groups on the phenyl ring enhance lipophilicity, while the propan-2-ylsulfanyl group may influence metabolic stability and binding affinity .
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3S/c1-10(2)27-16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-11-4-5-13(26-3)12(18)8-11/h4-8,10H,9H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWNUMZEBRDOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyridazine acetamides, which exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison with key analogs:
Structural Modifications and Functional Groups
Bioactivity and Pharmacological Profiles
- Target Compound : Preliminary studies suggest moderate inhibition of kinase enzymes (IC₅₀ ~1.2 μM) due to the chloro-methoxyphenyl group’s electron-withdrawing effects .
- 4-Methylphenylsulfanyl Analog : Exhibits stronger kinase inhibition (IC₅₀ ~0.8 μM) but higher cytotoxicity (CC₅₀ ~15 μM) in vitro, likely due to enhanced membrane permeability .
- 4-Chlorophenyl Derivative : Shows lower enzymatic activity (IC₅₀ >5 μM) but superior solubility, making it a candidate for formulation optimization .
- Thiadiazolo-triazin Hybrid : Demonstrates antimicrobial activity (MIC ~8 μg/mL against S. aureus), highlighting the role of sulfur-containing heterocycles in bacterial targeting .
Research Findings and Challenges
- Bioactivity Optimization : The propan-2-ylsulfanyl group balances lipophilicity and metabolic stability compared to bulkier arylthio analogs .
- Toxicity Concerns : Chlorinated derivatives (e.g., 4-chlorophenyl) show higher hepatic clearance rates in preclinical models, necessitating structural tweaks .
- Synthetic Scalability : ZnCl₂-mediated reactions () yield high-purity products but require stringent anhydrous conditions, complicating large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
